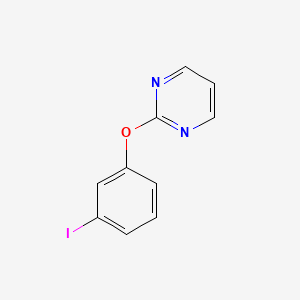

2-(3-Iodophenoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

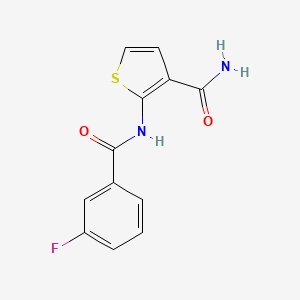

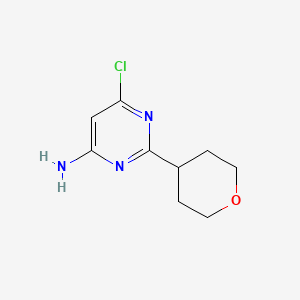

2-(3-Iodophenoxy)pyrimidine is a chemical compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 . It is a solid substance with a melting point between 92 - 94 degrees .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to an iodophenoxy group . The InChI key for this compound is DBYHOIOWIHLZLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 92 - 94 degrees . It has a molecular weight of 298.08 and a molecular formula of C10H7IN2O .Scientific Research Applications

Synthesis of Anticancer Intermediates

2-(3-Iodophenoxy)pyrimidine is a chemical compound that serves as an important intermediate in the synthesis of small molecule anticancer drugs. Recent studies have developed rapid synthesis methods for compounds related to this compound, such as 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, which is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through cyclization, chlorination, and nucleophilic substitution processes. These methods optimize the synthetic process, achieving total yields up to 42.4% for the target compounds, which are confirmed by 1H NMR and MS spectra (Zhou et al., 2019).

Catalytic Methods in Organic Synthesis

The role of iodine in catalyzing regioselective sulfenylation of imidazoheterocycles, including pyrimidines, has been explored to create 3-arylthioimidazoheterocycles under metal-free conditions. This process utilizes hydrogen peroxide as an oxidizing agent in PEG400, allowing for the formation of these compounds in moderate to excellent yields. Such advancements illustrate the versatility of iodine in facilitating environmentally friendly synthetic routes for functionalizing pyrimidines and related heterocycles (Hiebel & Berteina‐Raboin, 2015).

Fluorescence and Photocleavage Activities

Investigations into the fluorescent properties of pyrimidine derivatives reveal their potential as biomarkers and photochemical sensors. Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been synthesized and evaluated for their fluorescence emission. These compounds have shown to emit light in various solvents as well as in acidic and alkaline media, indicating their utility in bioimaging and sensing applications (Velázquez-Olvera et al., 2012).

Biomedical Applications

The synthesis and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds structurally similar to nitrogen bases present in DNA and RNA, have been extensively reviewed. These compounds have shown significant potential in providing ligands for various receptors in the body, demonstrating the broad biomedical implications of pyrimidine and its derivatives (Jubete et al., 2019).

Antioxidant Agents

Research on pyrimido[4,5-d]pyrimidine derivatives has highlighted their significant bioactivity, including antioxidant properties. The use of iodine catalysts in their synthesis has been optimized, leading to the production of compounds with effective antioxidant capabilities. These findings open up new avenues for the development of therapeutic agents based on pyrimidine derivatives (Cahyana, Liandi, & Zaky, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(3-Iodophenoxy)pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

This compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy . The compound’s interaction with these pathways can lead to changes in cellular metabolism and function.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate symptoms associated with inflammatory conditions .

Biochemical Analysis

Biochemical Properties

As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules involved in pyrimidine metabolism . Pyrimidines are essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis .

Cellular Effects

The specific cellular effects of 2-(3-Iodophenoxy)pyrimidine are currently unknown. Pyrimidine derivatives are known to play crucial roles in various cellular processes. For instance, they are involved in the synthesis of RNA and DNA, glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and detoxification processes like glucuronidation .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-studied. Given its pyrimidine structure, it may interact with biomolecules involved in pyrimidine metabolism. These interactions could potentially influence enzyme activity, gene expression, and other molecular processes .

Metabolic Pathways

This compound, as a pyrimidine derivative, may be involved in pyrimidine metabolism pathways. Pyrimidine ribonucleotides are synthesized de novo and are also salvaged from the bloodstream . The relative importance of these pathways depends on the cell type and its physiological state .

properties

IUPAC Name |

2-(3-iodophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYHOIOWIHLZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

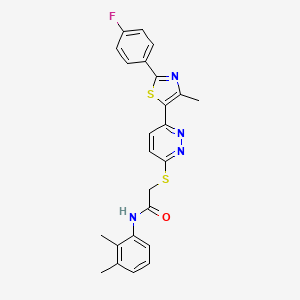

![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)

![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)

![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

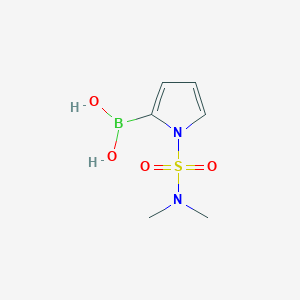

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)